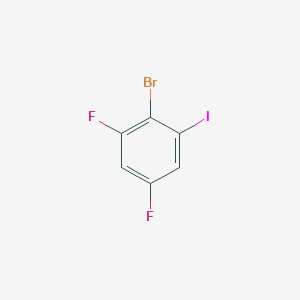
1-Bromo-2,4-difluoro-6-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4-difluoro-6-iodobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-6-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. The typical synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Addition of fluorine atoms at specific positions.
Iodination: Incorporation of an iodine atom.
Industrial Production Methods: Industrial production often involves the use of halogen exchange reactions and electrophilic aromatic substitution. The reaction conditions typically include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-difluoro-6-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenols or ethers.
Scientific Research Applications
1-Bromo-2,4-difluoro-6-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-Bromo-2,4-difluoro-6-iodobenzene exerts its effects involves its reactivity with various molecular targets. The presence of multiple halogen atoms allows for selective interactions with enzymes, proteins, and other biomolecules. The pathways involved often include halogen bonding and electrophilic aromatic substitution.
Comparison with Similar Compounds
- 1-Bromo-2,5-difluoro-4-iodobenzene
- 1-Bromo-2,4-difluoro-5-iodobenzene
- 1-Bromo-4-fluoro-2-iodobenzene
Uniqueness: 1-Bromo-2,4-difluoro-6-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine, fluorine, and iodine atoms in specific positions allows for selective chemical transformations and applications in various fields.
Properties
Molecular Formula |
C6H2BrF2I |
|---|---|
Molecular Weight |
318.88 g/mol |
IUPAC Name |
2-bromo-1,5-difluoro-3-iodobenzene |
InChI |
InChI=1S/C6H2BrF2I/c7-6-4(9)1-3(8)2-5(6)10/h1-2H |
InChI Key |
VEVFVTZDCHJPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


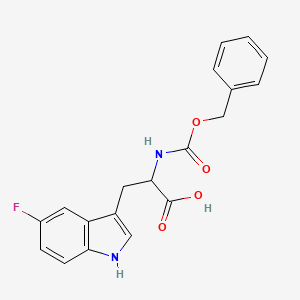
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
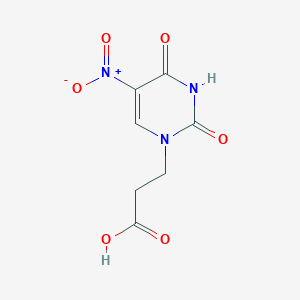

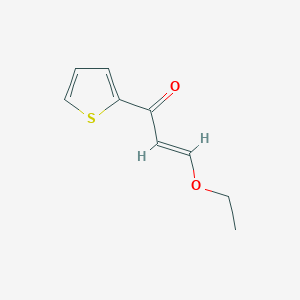
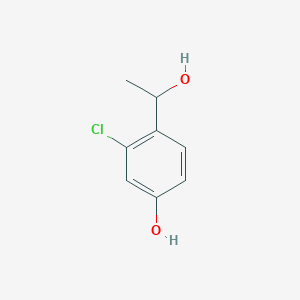
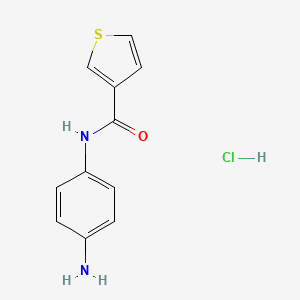
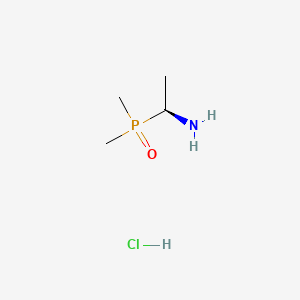
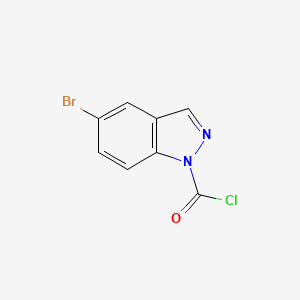

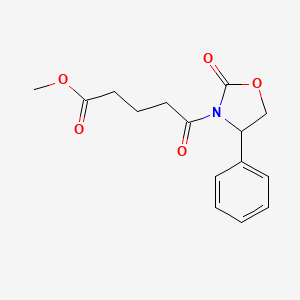
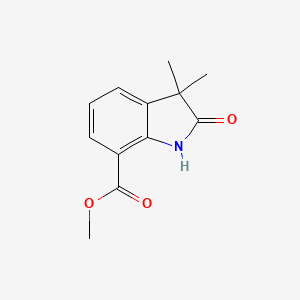

![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
